molecular formula C19H26ClN5O B5082845 N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-(1,2,4-triazol-1-yl)acetamide

N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-(1,2,4-triazol-1-yl)acetamide

Cat. No.: B5082845
M. Wt: 375.9 g/mol
InChI Key: OZCAOUVNDXCEPR-UHFFFAOYSA-N
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Description

N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-(1,2,4-triazol-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a triazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-(1,2,4-triazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The initial step involves the reaction of 4-chlorophenylacetonitrile with piperidine under basic conditions to form the piperidine intermediate.

    Methylation: The piperidine intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Triazole Ring: The final step involves the reaction of the methylated piperidine intermediate with 1,2,4-triazole-1-yl acetic acid under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-(1,2,4-triazol-1-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium methoxide, methanol, reflux conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated triazole rings.

    Substitution: Methoxy derivatives with substituted chlorophenyl groups.

Scientific Research Applications

N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-(1,2,4-triazol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-(1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement of G-protein coupled receptors and ion channels.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-(1,2,4-triazol-1-yl)acetamide is unique due to its combination of a piperidine ring, a triazole ring, and a chlorophenyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN5O/c1-23(19(26)13-25-15-21-14-22-25)12-17-7-10-24(11-8-17)9-6-16-2-4-18(20)5-3-16/h2-5,14-15,17H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCAOUVNDXCEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=C(C=C2)Cl)C(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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